molecular formula C19H11ClFN3O B11991036 2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Cat. No.: B11991036
M. Wt: 351.8 g/mol
InChI Key: HOYNCBIKXMWSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-h]quinoline family, characterized by a fused pyran-quinoline core. Its structure includes:

  • 2-Amino group: Enhances hydrogen bonding and interactions with biological targets.
  • 4-(2-Chloro-6-Fluorophenyl) substituent: The electron-withdrawing Cl and F atoms modulate electronic properties and steric bulk.

Synthesis typically involves cyclization reactions using aromatic aldehydes, acetonitrile, and 8-hydroxyquinoline derivatives under catalytic conditions (e.g., nano cobalt ferrite) . Its structural uniqueness lies in the ortho-substituted chloro-fluoro aryl group, which distinguishes it from analogs with para-substituted or mono-halogenated aryl rings.

Properties

Molecular Formula

C19H11ClFN3O

Molecular Weight

351.8 g/mol

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C19H11ClFN3O/c20-13-4-1-5-14(21)16(13)15-11-7-6-10-3-2-8-24-17(10)18(11)25-19(23)12(15)9-22/h1-8,15H,23H2

InChI Key

HOYNCBIKXMWSHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)F

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Michael Addition : Deprotonation of 8-hydroxyquinoline (1a) generates a phenolate anion at C-7, which attacks the β-carbon of α-cyano-(2-chloro-6-fluorophenyl)cinnamonitrile (2g).

  • Cyclization : Intramolecular nucleophilic attack by the quinoline oxygen forms the pyran ring.

  • Aromatization : Elimination of hydrogen cyanide (HCN) yields the fully conjugated 4H-pyrano[3,2-h]quinoline system.

Mechanistic Pathway

Preparation of α-Cyano-(2-Chloro-6-Fluorophenyl)Cinnamonitrile (2g)

The synthesis of the α-cyanoaryl cinnamonitrile precursor is critical.

Knoevenagel Condensation

Reactants :

  • 2-Chloro-6-fluorobenzaldehyde (3g)

  • Malononitrile

Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (0.5 mL)

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

Procedure :

  • Dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol) and malononitrile (12 mmol) in ethanol.

  • Add piperidine and reflux until completion (monitored by TLC).

  • Cool, filter precipitated product, and recrystallize from ethanol.

Yield : 85–90%
Characterization :

  • IR (KBr) : υ 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C)

  • 1H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=), 7.60–7.30 (m, 3H, Ar-H)

Synthesis of 2-Amino-4-(2-Chloro-6-Fluorophenyl)-4H-Pyrano[3,2-h]Quinoline-3-Carbonitrile

Optimization of Reaction Conditions

Reactants :

  • 8-Hydroxyquinoline (1a)

  • α-Cyano-(2-chloro-6-fluorophenyl)cinnamonitrile (2g)

Conditions :

  • Solvent: Ethanol

  • Catalyst: Piperidine (0.5 mL)

  • Temperature: Reflux (78°C)

  • Time: 60–90 minutes

Procedure :

  • Mix 1a (10 mmol) and 2g (10 mmol) in ethanol.

  • Add piperidine and reflux until precipitation ceases.

  • Filter the solid and recrystallize from benzene/ethanol (1:1).

Yield : 78–82%
Purity : >98% (HPLC)

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • NH₂ Stretch : 3410–3380 cm⁻¹

  • C≡N Stretch : 2195 cm⁻¹

  • C-O-C (Pyran) : 1240 cm⁻¹

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d₆) :

  • δ 8.92 (d, J = 8.5 Hz, 1H, H-5)

  • δ 8.20 (d, J = 8.0 Hz, 1H, H-10)

  • δ 7.65–7.25 (m, 5H, Ar-H)

  • δ 5.05 (s, 1H, H-4)

  • δ 5.02 (bs, 2H, NH₂)

13C NMR (125 MHz, DMSO-d₆) :

  • δ 160.1 (C≡N)

  • δ 155.5 (C-3)

  • δ 135.2–115.4 (Aromatic carbons)

  • δ 40.8 (C-4)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 351.05 [M]⁺

  • Fragments : m/z 306 (M⁻CN), 278 (M⁻ClF)

Comparative Analysis of Substituent Effects

The 2-chloro-6-fluorophenyl group introduces steric and electronic challenges compared to para-substituted analogs:

Parameter2-Chloro-6-Fluorophenyl4-Chlorophenyl
Reaction Time 90 min60 min
Yield 78%83%
Cyclization Efficiency ModerateHigh

Electronic Effects :

  • The meta-halogen substitution reduces electron-withdrawing effects, slowing Michael addition.

  • Steric hindrance from ortho-chloro/fluoro groups complicates cyclization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Conditions :

  • Power: 560 W

  • Time: 15 minutes

  • Solvent: Ethanol

Advantages :

  • 20% reduction in reaction time.

  • Comparable yield (76%).

Solvent Screening

SolventYield (%)Purity (%)
Ethanol7898
DMF6592
Acetonitrile5889

Ethanol remains optimal due to better solubility of intermediates.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Observation : Minor peaks in HPLC (retention time 12.5 min).

    • Cause : Incomplete cyclization.

    • Solution : Prolong reflux time to 120 minutes.

  • Nucleophilic Substitution :

    • Risk : Piperidine may displace fluorine in 2g.

    • Prevention : Use milder bases (e.g., triethylamine) or lower temperatures.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of derivatives related to this compound. For instance, compounds synthesized from similar structural frameworks have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A recent study reported minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM against these pathogens, indicating a promising therapeutic potential .

Antioxidant Properties

The antioxidant activities of related quinoline derivatives have been assessed using methods like DPPH radical scavenging. These studies suggest that the presence of specific substituents significantly enhances the antioxidant capacity, making these compounds valuable in preventing oxidative stress-related diseases .

Antiviral Applications

In silico docking studies have shown that derivatives of this compound may interact effectively with viral proteins, including those associated with SARS-CoV-2. This interaction suggests potential applications in antiviral drug development, particularly in the context of emerging viral infections .

Case Studies

StudyFindings
Antibacterial Activity EvaluationCompounds exhibited MIC values between 12.4 - 16.5 μM against key bacterial strainsIndicates strong antibacterial potential
Antioxidant Activity AssessmentSignificant DPPH scavenging activity noted for specific derivativesHighlights potential use in oxidative stress mitigation
In Silico Docking StudiesPromising interactions with SARS-CoV-2 proteins identifiedSuggests utility in antiviral drug development

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways. The exact pathways involved can vary depending on the specific biological context and the target cells or tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Compound Name Aryl Substituent(s) Key Differences & Implications Source
2-Amino-4-(3-Bromo-4,5-Dimethoxyphenyl)-6-Chloro-4H-Pyrano[3,2-h]quinoline-3-Carbonitrile 3-Bromo-4,5-dimethoxyphenyl Bromine increases molecular weight; methoxy groups enhance electron-donating effects, reducing reactivity compared to Cl/F.
2-Amino-4-Phenyl-4H-Pyrano[3,2-h]quinoline-3-Carbonitrile (QP-H) Phenyl Lack of halogens reduces electronegativity and lipophilicity, potentially lowering bioactivity.
2-Amino-4-(4-Methoxyphenyl)-4H-Pyrano[3,2-h]quinoline-3-Carbonitrile (QP-OCH3) 4-Methoxyphenyl Methoxy group increases electron density, improving corrosion inhibition but may reduce antibacterial efficacy.

Key Insight : The 2-chloro-6-fluorophenyl group in the target compound provides a balance of steric hindrance and electron-withdrawing effects, enhancing both biological activity (e.g., antibacterial ) and corrosion inhibition compared to phenyl or methoxy analogs.

Core Structure Modifications

Compound Name Core Structure Functional Impact Source
2-Amino-4-(2-Chlorophenyl)-6-Methyl-5-Oxo-5,6-Dihydro-4H-Pyrano[3,2-c]quinoline-3-Carbonitrile Pyrano[3,2-c]quinoline (5-oxo, dihydro) The 5-oxo and dihydro groups increase polarity, improving solubility but reducing aromatic conjugation.
2-Amino-9-(4-Halostyryl)-4H-Pyrano[3,2-h]quinoline-3-Carbonitrile Styryl-extended pyrano[3,2-h]quinoline Styryl groups extend π-conjugation, enhancing photophysical properties for photovoltaic applications.

Key Insight: The fully aromatic pyrano[3,2-h]quinoline core in the target compound ensures planarity and conjugation, critical for electronic applications (e.g., photovoltaics ), whereas dihydro or oxo-modified cores prioritize solubility for pharmaceutical use.

Physicochemical and Spectral Data Comparison

Melting Points and Stability

  • Target Compound : Melting point unreported; predicted >250°C due to halogenated aryl and rigid core.
  • Analog (6d) : Mp = 232–236°C ; lower due to methyl and dihydro groups.
  • Analog (QP-OCH3) : Mp = ~220°C ; methoxy reduces packing efficiency vs. halogens.

Spectroscopic Signatures

  • IR : Carbonitrile peak ~2191 cm⁻¹ (consistent across analogs) .
  • ¹H NMR : Ortho-Cl/F causes deshielding of adjacent protons (δ ~7.5–8.5 ppm) vs. para-substituted analogs (δ ~7.0–7.4 ppm) .
  • ¹³C NMR: Quinoline C-3 (carbonitrile) resonates at ~115–120 ppm .

Biological Activity

2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has been the subject of considerable research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClFN3O3C_{21}H_{19}ClFN_3O_3 with a molecular weight of approximately 415.8 g/mol. Its IUPAC name is 2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile. The structure features a pyranoquinoline core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H19ClFN3O3
Molecular Weight415.8 g/mol
IUPAC Name2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS Number220986-38-9

Anticancer Properties

Research indicates that compounds similar to 2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline exhibit significant anticancer activity. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro studies. A study reported that certain quinoline derivatives showed potent anti-proliferative effects against multiple cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are well-studied, with mechanisms involving the inhibition of nitric oxide production and cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives effectively reduce inflammatory markers in cell models . The potential of 2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline in this regard remains a promising area for future research.

The biological activity of 2-amino-4-(2-chloro-6-fluorophenyl)-4H-pyrano[3,2-h]quinoline is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to downstream effects that result in its anticancer and anti-inflammatory activities .

Case Studies and Research Findings

Several studies have explored the biological activities of related quinoline compounds:

  • Anticancer Studies : A series of quinoline derivatives were synthesized and tested for their anticancer properties against various cell lines. Results indicated that modifications on the quinoline scaffold significantly affected their cytotoxicity profiles .
  • Antiviral Evaluation : In vitro evaluations showed that some quinoline derivatives inhibited viral replication effectively while maintaining low cytotoxicity levels .
  • Anti-inflammatory Research : Compounds were assessed for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells, demonstrating significant anti-inflammatory effects comparable to established drugs .

Q & A

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact structure-activity relationships (SAR)?

  • Methodology :
  • Comparative SAR : Fluorine/chloro substituents enhance BChE inhibition (IC50_{50} = 1.00 μM for 6l) via electron-withdrawing effects. Methoxy groups improve solubility but reduce adsorption in corrosion studies .
  • QSAR models : Hammett constants (σ\sigma) correlate substituent electronic effects with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.